molecular formula C14H16N2O2S B5857999 N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea

N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea

Cat. No. B5857999
M. Wt: 276.36 g/mol
InChI Key: LTOXSDSWMAKDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea (FMU) is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is not fully understood. However, it is believed that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea exerts its biological effects by interacting with cellular targets, such as enzymes and receptors. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and topoisomerases, which are involved in cancer progression and viral replication. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has also been shown to bind to receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has also been shown to inhibit the replication of various viruses, such as HIV and herpes simplex virus. In vivo studies have demonstrated that N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea can reduce tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is also stable under normal laboratory conditions and can be stored for extended periods. However, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea is also toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea and its cellular targets. Another direction is to explore the potential of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Additionally, the synthesis and optimization of N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea derivatives with improved properties, such as solubility and toxicity, could lead to the development of more effective and safer drugs.

Scientific Research Applications

N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been investigated for its anticancer, antiviral, and antimicrobial properties. In biochemistry, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been used as a probe to study the binding of proteins to DNA. In pharmacology, N-(2-furylmethyl)-N'-(4-methoxybenzyl)thiourea has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, viral infections, and bacterial infections.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-17-12-6-4-11(5-7-12)9-15-14(19)16-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOXSDSWMAKDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)thiourea

Synthesis routes and methods

Procedure details

Furan-2-ylmethylamine (190 mg) was dissolved in dimethylformamide (5 ml) and to the solution were added triethylamine (200 mg) and 4-methoxybenzylisothiocyanate (360 mg), followed by stirring at room temperature for 24 hours. Then, the resulting mixture was diluted with ethyl acetate, washed with water, dried, and concentrated under reduced pressure. The residue was purified by column-chromatography (hexane/ethyl acetate=1/1) to yield the compound 16-1 (0.5 g, 90%) as a liquid.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

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